molecular formula C26H17Cl2N3OS B11561872 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B11561872
M. Wt: 490.4 g/mol
InChI Key: SPLWXNYVXQDWOM-UHFFFAOYSA-N
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Description

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano and phenyl groups, a sulfanyl linkage, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors such as cyanoacetates and benzaldehydes.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the pyridine derivative.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the pyridine-sulfanyl intermediate reacts with 2,6-dichloroaniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It modulates signaling pathways that regulate cell growth and death, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyano and dichlorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H17Cl2N3OS

Molecular Weight

490.4 g/mol

IUPAC Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C26H17Cl2N3OS/c27-21-12-7-13-22(28)25(21)31-24(32)16-33-26-20(15-29)19(17-8-3-1-4-9-17)14-23(30-26)18-10-5-2-6-11-18/h1-14H,16H2,(H,31,32)

InChI Key

SPLWXNYVXQDWOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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